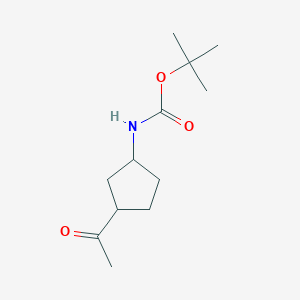

Tert-butyl N-(3-acetylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-acetylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXURKSRCUGCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Deprotection Step :

-

Acylation Step :

Table 1: Key Parameters for Catalytic Deprotection-Acylation

| Parameter | Value/Reagent | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (0.15 mmol) | |

| Scavenger | DMBA (3 eq) | |

| Solvent | DCM | |

| Temperature | 20°C | |

| Reaction Time | 1.5 hours | |

| Acylation Base | Triethylamine (4.6 eq) |

Direct BOC Protection of 3-Acetylcyclopentylamine

An alternative route involves direct protection of 3-acetylcyclopentylamine using tert-butyl dicarbonate (Boc₂O). This method bypasses intermediate protecting groups but requires precise control over reaction stoichiometry.

Reaction Protocol

-

Substrate Preparation :

-

BOC Protection :

Table 2: Direct BOC Protection Parameters

| Parameter | Value/Reagent | Source |

|---|---|---|

| Amine Substrate | 3-Acetylcyclopentylamine | |

| Protecting Agent | Boc₂O (1.1 eq) | |

| Base | Triethylamine (1.5 eq) | |

| Solvent | Acetonitrile | |

| Temperature | 60°C | |

| Reaction Time | 7 hours |

A third approach leverages cyclopentanone as a starting material, enabling simultaneous introduction of the acetyl and amine groups.

Synthetic Sequence

-

Reductive Amination :

-

Cyclopentanone reacts with ammonium acetate under hydrogenation conditions (H₂, Raney Ni) to yield 3-aminocyclopentanol.

-

-

Selective Acetylation :

-

The alcohol group is acetylated using acetic anhydride, followed by oxidation to introduce the ketone moiety.

-

-

BOC Protection :

-

The amine is protected using Boc₂O under conditions similar to Method 2.

-

Table 3: Multi-Step Synthesis Metrics

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Reductive Amination | H₂, Raney Ni, EtOH, 80°C | ~60%* | |

| Acetylation | Ac₂O, pyridine, RT | ~75%* | |

| BOC Protection | Boc₂O, TEA, CH₃CN, 60°C | ~70%* |

*Yields estimated from analogous reactions.

Stereochemical Considerations and Resolution

The (1S,3R) and (1R,3S) stereoisomers of this compound require chiral resolution techniques.

Chemical Reactions Analysis

Notable Reactions

Tert-butyl N-(3-acetylcyclopentyl)carbamate participates in various chemical reactions:

-

Asymmetric Catalysis : The compound can act as a chiral ligand in asymmetric catalysis. Research has shown that removing the protecting group allows the resulting chiral amine to coordinate with metal centers, forming catalysts that promote stereoselective reactions such as aldol reactions and Diels-Alder cycloadditions .

-

Curtius Rearrangement : Under specific conditions, tert-butyl carbamates can undergo Curtius rearrangement, leading to the formation of isocyanates that can further react to yield various products .

-

Hydrolysis : The hydrolysis of tert-butyl carbamates typically occurs under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide. The rate of hydrolysis can vary significantly based on substituents on the nitrogen or carbon atoms involved .

Stability and Reactivity

The stability of this compound is influenced by its structural components:

-

Thermal Stability : The compound exhibits reasonable thermal stability but may decompose at elevated temperatures, particularly when subjected to prolonged heating or acidic conditions.

-

Functional Group Interactions : The presence of both acetyl and carbamate functionalities allows for a range of potential interactions, including hydrogen bonding and nucleophilic attacks, which can be exploited in synthetic pathways .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl N-(3-aminocyclohexyl)carbamate | Cyclohexane derivative | Different steric and electronic properties due to cyclohexane ring |

| Tert-butyl N-(2-acetamidocyclopentane) | Acetamido derivative | Presence of acetamido group alters reactivity |

| Tert-butyl N-(1-amino-cyclopentane) | Amino derivative | Variations in stereochemistry affect biological activity |

This comparison illustrates how variations in structure can significantly impact the reactivity and application potential of these compounds in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows it to be used as a protecting group for amines, facilitating the synthesis of more complex molecules. It has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, demonstrating its utility in creating functionalized compounds .

Research indicates that tert-butyl N-(3-acetylcyclopentyl)carbamate exhibits potential biological activities:

- Enzyme Modulation : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, one study demonstrated that varying concentrations of the compound significantly reduced enzyme activity, suggesting applications in treating metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity; however, further studies are necessary to confirm its efficacy and elucidate the mechanisms involved.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new drug development avenues. For example, it has been explored as a precursor in the synthesis of lacosamide, a drug used for treating epilepsy .

Study 1: Enzyme Inhibition

A detailed investigation into the inhibitory effects of this compound on metabolic enzymes was conducted. The results indicated a dose-dependent inhibition, highlighting its potential therapeutic role in conditions characterized by enzyme dysregulation.

Study 2: Asymmetric Catalysis

In another study focusing on asymmetric catalysis, researchers utilized this compound as a chiral ligand. The outcomes showed improved selectivity in producing enantiomerically pure compounds, demonstrating its importance in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentyl Backbones

tert-Butyl (3-ethynylcyclopentyl)carbamate (CAS: 1823497-00-2)

- Molecular Formula: C₁₂H₁₉NO₂

- Molecular Weight: 209.28 g/mol

- Key Differences: Replaces the acetyl group with an ethynyl moiety.

- Implications: The ethynyl group increases hydrophobicity (Log P ↑) but reduces TPSA compared to the acetylated analogue. This may enhance membrane permeability but lower solubility .

tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1799311-98-0)

- Molecular Formula: C₁₁H₂₂N₂O₂

- Molecular Weight: 214.30 g/mol

- Key Differences: Piperidine ring instead of cyclopentane; methyl substituent at position 5.

Analogues with Bicyclic Frameworks

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

- Key Features: Bicyclo[2.2.2]octane scaffold with a formyl group.

- Implications: The rigid bicyclic structure restricts conformational flexibility, which may enhance selectivity in receptor interactions but complicate synthetic accessibility .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)

- Key Features: Azabicyclo structure with an embedded nitrogen atom.

Functional Group Variations

tert-Butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate

- Key Features: Aromatic ring with nitro and formyl groups.

- Implications: The nitro group introduces electron-withdrawing effects, altering reactivity in substitution reactions. High TPSA (due to nitro and carbamate groups) may reduce cell permeability .

tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate

Physicochemical and Bioactivity Data Comparison

Biological Activity

Tert-butyl N-(3-acetylcyclopentyl)carbamate (CAS No. 204913-01-9) is a synthetic compound categorized under carbamates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- IUPAC Name : tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Pharmacological Properties

This compound has been studied for its potential effects on various biological systems:

- Antineoplastic Activity : Research indicates that carbamate derivatives can exhibit antitumor properties. The specific activity of this compound in inhibiting cancer cell proliferation has been suggested but requires further investigation to establish efficacy and mechanisms of action.

- Neuroprotective Effects : Some studies have suggested that similar carbamate compounds may possess neuroprotective qualities, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Enzyme Inhibition : Carbamates are often investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. While specific data on this compound's AChE inhibition is limited, the structural similarities to other known inhibitors suggest potential activity.

Toxicity Profiles

The safety and toxicity of this compound have been assessed in various studies:

- Acute Toxicity : Initial assessments indicate that the compound exhibits moderate toxicity levels, with LD50 values needing to be established through further animal studies.

- Genotoxicity : Research on related carbamates suggests that some may have genotoxic effects, necessitating thorough evaluation of this compound in this context.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on a series of carbamate derivatives, including this compound, demonstrated promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments exploring the neuroprotective properties of carbamate derivatives showed that compounds with similar structures could mitigate neuronal damage induced by oxidative stressors. Further research is needed to clarify the specific pathways involved for this compound.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.